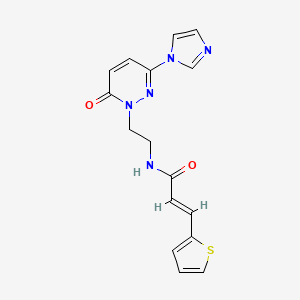

![molecular formula C15H16N6O3 B2401369 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034521-96-3](/img/structure/B2401369.png)

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, also known as DMTMM . DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a morpholinium group .Chemical Reactions Analysis

DMTMM can be used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical And Chemical Properties Analysis

DMTMM is a powder with a molecular weight of 276.72 g·mol−1 . It has a chemical formula of C10H17ClN4O3 .Scientific Research Applications

- Researchers have utilized 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) as a cross-linking agent to develop carboxymethyl cellulose (CMC) films for food packaging . These films exhibit improved moisture uptake, water vapor permeability, and water solubility. Additionally, they demonstrate good oil resistance and biodegradability. The optimal combination of 5 wt% DMTMM and 50 wt% glycerol results in high water resistance while maintaining mechanical properties.

- The synthesized compound has been evaluated for its antimicrobial activity against E. coli (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (fungi) . Understanding its effectiveness against pathogens is crucial for potential medical applications.

- Researchers have grafted propylamine and butylamine onto HA using DMTMM . This modification optimizes HA’s thinning properties, essential for injectability and additive manufacturing . HA is widely used in cosmetics, drug delivery, and tissue engineering.

- DMTMM serves as a condensing agent for the preparation of amides and esters by coupling carboxylic acids with amines or alcohols. It offers advantages such as stability, mild reaction conditions, and cost-effectiveness . This application is relevant in organic synthesis and pharmaceutical research.

- Researchers have explored fish-waste-derived gelatin and carbon dots for biobased UV-blocking films. While not directly related to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide , this work highlights the broader field of sustainable materials and their applications .

Cross-Linking Agent for Carboxymethyl Cellulose Films in Food Packaging

Antimicrobial Activity

Chemical Modification of Hyaluronic Acid (HA)

Amide and Ester Synthesis

Biobased UV-Blocking Films

Mechanism of Action

Target of action

Compounds with a triazine ring, such as “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide”, are often used as condensing agents in peptide synthesis . They react with carboxylic acids to form active esters, which can then undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Mode of action

The carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical pathways

The compound mediates amidation reactions in alcohol and aqueous solutions . The by-product of the reaction is highly water soluble and can be easily removed from the main reaction product .

Result of action

The compound facilitates the formation of amides and esters from carboxylic acids and amines or alcohols, respectively . This can be used to create a wide range of biochemical compounds.

Action environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the reaction with carboxylic acids to form active esters can be carried out in different solvents, such as tetrahydrofuran .

Safety and Hazards

Future Directions

As DMTMM is a versatile reagent used for amide synthesis, it could potentially be used in the synthesis of a wide range of compounds, including pharmaceuticals and polymers. Its use in the synthesis of other carboxylic functional groups such as esters and anhydrides also opens up possibilities for future research .

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-9-12(21-7-5-4-6-11(21)17-9)13(22)16-8-10-18-14(23-2)20-15(19-10)24-3/h4-7H,8H2,1-3H3,(H,16,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXOHZJOLUYQNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

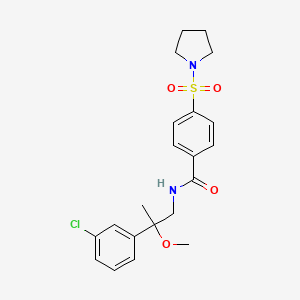

![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)

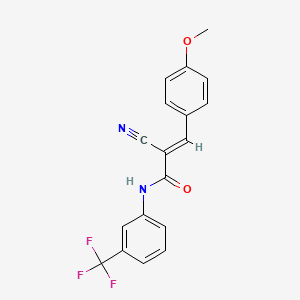

![2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2401288.png)

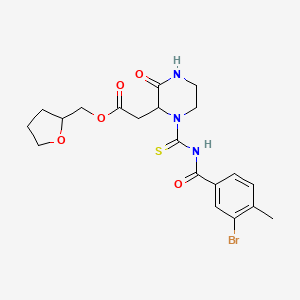

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2401291.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2401295.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401307.png)